molecular formula C9H8Cl2O2 B1345490 5-Norbornene-2,3-dicarbonyl chloride, trans- CAS No. 4582-21-2

5-Norbornene-2,3-dicarbonyl chloride, trans-

Cat. No.: B1345490
CAS No.: 4582-21-2
M. Wt: 219.06 g/mol
InChI Key: KANQIAARVSWKKG-XZBKPIIZSA-N
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Description

5-Norbornene-2,3-dicarbonyl chloride, trans-: is a chemical compound with the molecular formula C9H8Cl2O2 . It is also known by its IUPAC name, bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl chloride . This compound is characterized by its bicyclic structure, which includes a norbornene ring system with two acyl chloride groups attached at the 2 and 3 positions in a trans configuration .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Norbornene-2,3-dicarbonyl chloride, trans- plays a significant role in biochemical reactions, particularly in the formation of polymers through interfacial polymerization reactions. It interacts with enzymes such as 1,3-diaminopropane, facilitating the formation of polyacrylonitrile-based membranes . These interactions are crucial for the development of thin-film composite membranes used in various filtration processes.

Cellular Effects

The effects of 5-Norbornene-2,3-dicarbonyl chloride, trans- on cellular processes are not extensively documented. It is known to cause moderate toxicity upon ingestion and skin contact This compound can influence cell function by potentially disrupting cell signaling pathways and gene expression due to its reactive nature

Molecular Mechanism

At the molecular level, 5-Norbornene-2,3-dicarbonyl chloride, trans- exerts its effects through binding interactions with biomolecules. It undergoes interfacial polymerization reactions, particularly with 1,3-diaminopropane, leading to the formation of polyacrylonitrile-based membranes . This process involves the formation of covalent bonds, which are essential for the stability and functionality of the resulting polymers.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 5-Norbornene-2,3-dicarbonyl chloride, trans- are critical factors. The compound is moderately stable but can emit toxic fumes of hydrogen chloride when heated to decomposition . Long-term effects on cellular function have not been extensively studied, but its reactivity suggests potential impacts on cellular processes over time.

Dosage Effects in Animal Models

The effects of 5-Norbornene-2,3-dicarbonyl chloride, trans- vary with different dosages in animal models. It is moderately toxic by ingestion, with an LD50 of 1830 mg/kg in rats High doses can lead to adverse effects, including severe skin burns and eye damage

Metabolic Pathways

Its interactions with enzymes such as 1,3-diaminopropane suggest involvement in polymerization processes . The compound’s reactivity may also influence metabolic flux and metabolite levels, although detailed studies are needed to confirm these effects.

Transport and Distribution

Within cells and tissues, 5-Norbornene-2,3-dicarbonyl chloride, trans- is likely transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function, particularly in the formation of polyacrylonitrile-based membranes

Subcellular Localization

The subcellular localization of 5-Norbornene-2,3-dicarbonyl chloride, trans- is not well-characterized. Its role in polymerization reactions suggests that it may be directed to specific compartments or organelles involved in these processes . Targeting signals and post-translational modifications could play a role in its localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- typically involves the reaction of norbornene derivatives with phosgene or thionyl chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product. For example, the reaction of norbornene-2,3-dicarboxylic acid with thionyl chloride in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of 5-Norbornene-2,3-dicarbonyl chloride, trans- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 5-Norbornene-2,3-dicarbonyl chloride, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids, bases

    Solvents: Dichloromethane, tetrahydrofuran

Major Products:

Scientific Research Applications

Chemistry: 5-Norbornene-2,3-dicarbonyl chloride, trans- is used as a building block in organic synthesis and polymer chemistry. Its ability to undergo ROMP makes it valuable for creating advanced polymeric materials .

Biology and Medicine: In biological research, it is used to modify biomolecules and surfaces, enabling the study of protein-ligand interactions and the development of drug delivery systems.

Industry: Industrially, it is employed in the production of high-performance coatings, adhesives, and composite materials due to its reactivity and ability to form strong covalent bonds.

Comparison with Similar Compounds

  • cis-5-Norbornene-2,3-dicarbonyl chloride
  • 5-Norbornene-2,3-dicarboxylic acid
  • 5-Norbornene-2,3-dicarboxylic anhydride

Comparison: Compared to its cis isomer, 5-Norbornene-2,3-dicarbonyl chloride, trans- exhibits different reactivity and physical properties due to the spatial arrangement of its acyl chloride groups. This trans configuration allows for more efficient polymerization and surface modification reactions.

Properties

CAS No.

4582-21-2

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride

InChI

InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4-,5+,6-,7-/m1/s1

InChI Key

KANQIAARVSWKKG-XZBKPIIZSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)Cl)C(=O)Cl

SMILES

C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl

Canonical SMILES

C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl

707-80-2
4582-21-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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